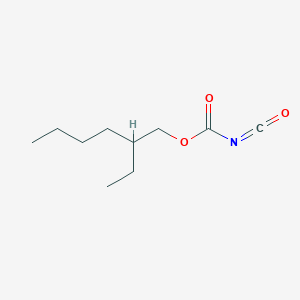
2-Ethylhexyl isocyanatocarbonate
Overview
Description
2-Ethylhexyl isocyanatocarbonate is an organic compound that belongs to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various industrial applications, particularly in the production of polyurethanes, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .
Industrial Production Methods
The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl isocyanatocarbonate undergoes several types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Direct reaction followed by base-catalyzed proton transfer.
Major Products
Carbamic Acid: Decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
2-Ethylhexyl isocyanatocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylhexyloxycarbonyl isocyanate involves its reactivity with nucleophiles. The compound reacts with hydrogen-acidic compounds such as alcohols, phenols, and amines through three fundamental mechanisms :
Anionic Mechanism: Involves the transformation of the hydrogen-acidic compound into an anion, which then reacts with the isocyanate.
Concerted Mechanism: Proton transfer to the base and nucleophilic addition to the isocyanate occur simultaneously.
Direct Addition Mechanism: Direct addition of the nucleophile to the isocyanate followed by base-catalyzed proton transfer.
Comparison with Similar Compounds
2-Ethylhexyl isocyanatocarbonate can be compared with other isocyanates such as:
- Phenyl isocyanate
- Hexyl isocyanate
- Octyl isocyanate
- Benzyl isocyanate
Uniqueness
This compound is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. This uniqueness makes it particularly suitable for specific industrial applications such as the production of flexible and durable polyurethanes .
Properties
CAS No. |
62724-16-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-ethylhexyl isocyanato carbonate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3 |
InChI Key |
ZVKNHRRUOLQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)ON=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














